N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide
Description
N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10(2)19-9-12(7-16-19)17-14(20)11-3-4-13-15-5-6-18(13)8-11/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGMVPCHIAMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This method is favored for its efficiency and the ability to produce a wide variety of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of metal-free catalytic systems has been explored to reduce environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring also show a range of biological activities.
Uniqueness
N-(1-propan-2-ylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to the combination of the imidazo[1,2-a]pyridine and pyrazole moieties in a single molecule. This dual functionality enhances its potential for diverse biological activities and makes it a valuable compound for drug development and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
